molecular formula C14H11BrO3 B7871811 Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol

Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol

Cat. No.: B7871811
M. Wt: 307.14 g/mol
InChI Key: SZTJOYCHSBJETO-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol ( 1281333-12-7) is a chiral chemical building block of significant interest in medicinal and organic chemistry. With a molecular formula of C14H11BrO3 and a molecular weight of 307.14 g/mol, this compound serves as a crucial precursor in the construction of complex heterocyclic systems . Its primary research application is in 1,3-dipolar cycloaddition reactions, which are used to synthesize enantio-pure 1,2,4-triazoline derivatives . These heterocycles are an underexplored class of compounds with considerable promise for diverse biological activities and are pivotal intermediates for applications ranging from pharmaceuticals to agrochemicals . The compound features a bromophenyl group, which offers a site for further functionalization, and the benzodioxole moiety is a common pharmacophore in bioactive molecules. The absolute configuration of the newly formed chiral center in derived compounds has been confirmed by crystallographic analysis, underscoring its value in stereoselective synthesis . This product is intended for research and further manufacturing purposes only. It is not for direct human use. Please refer to the associated Material Safety Data Sheet (MSDS) for safe handling and storage instructions.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-bromophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-4-1-9(2-5-11)14(16)10-3-6-12-13(7-10)18-8-17-12/h1-7,14,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTJOYCHSBJETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol typically involves the reaction of benzo[d][1,3]dioxole with 4-bromobenzaldehyde in the presence of a reducing agent. One common method is the reduction of the corresponding benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanone.

    Reduction: Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory and Anticancer Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant pharmacological properties. Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol has been studied for potential anti-inflammatory and anticancer effects. For instance:

  • Mechanism of Action : Interaction studies have shown that this compound can bind to specific biological targets, potentially leading to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders. Techniques such as molecular docking and binding affinity assays are commonly employed to investigate these interactions .

Modulation of ATP-Binding Cassette Transporters

The compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are crucial in drug transport and resistance mechanisms. Its derivatives are being explored for their potential in treating conditions like cystic fibrosis by enhancing drug delivery across cellular membranes .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on PCSK9/LDLR Interaction : A recent study utilized this compound as a core structure to design novel molecules aimed at impairing the PCSK9/LDLR protein-protein interaction. The synthesized derivatives showed promising results in inhibiting LDL uptake in hepatic cells .
  • Inhibition of Neutrophil Function : Another study focused on developing derivatives of benzo[d][1,3]dioxole-based compounds that target neutrophil function for inflammatory disease treatment. The results indicated significant anti-inflammatory potency .

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Hydroxymethyl vs.

Key Observations :

  • The target compound’s synthesis may parallel phosphonate homologs (e.g., dimethyl derivatives) prepared via NaOH-catalyzed Claisen-Schmidt condensation .
  • LiAlH₄ reduction is a common strategy for converting esters to methanol groups in analogs like G1 .

Key Observations :

  • The 4-bromophenyl group may enhance target affinity via halogen bonding, as seen in brominated tubulin inhibitors .
  • Benzodioxole-thiazole hybrids (e.g., ) are understudied but could leverage dual aromatic systems for DNA intercalation or enzyme inhibition.

Biological Activity

Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety coupled with a 4-bromophenyl group. Its molecular formula encompasses carbon (C), hydrogen (H), bromine (Br), and oxygen (O) atoms. This unique structure contributes to its diverse biological properties.

Anticancer Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds containing this structure have been shown to induce apoptosis in cancer cells through various signaling pathways. A study highlighted that certain derivatives demonstrated IC50 values below 10 µg/mL against various cancer cell lines, indicating potent anticancer effects .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial strains, inhibiting biofilm formation and bacterial growth. Specifically, some derivatives were effective against clinical strains of Staphylococcus aureus .

Antioxidant Effects

In addition to its antimicrobial and anticancer properties, the compound has demonstrated antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cellular integrity. The antioxidant capacity of benzo[d][1,3]dioxole derivatives was assessed through various assays, showing promising results .

The mechanisms underlying the biological activities of this compound involve:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
  • Inhibition of Microbial Growth : It interacts with microbial cell membranes or metabolic pathways to exert its antimicrobial effects.
  • Antioxidant Action : The compound scavenges free radicals, thereby reducing oxidative stress.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Electrophilic Aromatic Substitution : Utilizing brominated phenols as starting materials.
  • 1,3-Dipolar Cycloaddition Reactions : To form cyclic structures with enhanced biological activity.
  • Functional Group Modifications : Altering substituents on the dioxole or phenyl rings to optimize biological properties.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique aspects and biological activities:

Compound NameStructural FeaturesUnique AspectsBiological Activity
Benzo[d][1,3]dioxoleDioxole ring without additional substituentsLacks bromine substitutionLimited activity
4-BromoanilineBrominated aniline derivativeNo dioxole structureModerate antimicrobial activity
2-(Benzo[d][1,3]dioxol-5-yl)phenolDioxole structure with hydroxyl groupHydroxyl group alters solubilityEnhanced anticancer properties
This compoundDioxole and bromophenyl functionalitiesCombination enhances biological activitySignificant anticancer and antimicrobial effects

Case Studies

Several studies have explored the biological activities of benzo[d][1,3]dioxol derivatives:

  • Anticancer Study : A study found that a derivative with a similar structure exhibited an IC50 value of 0.17 µg/mL against breast cancer cells (MCF-7), indicating high potency .
  • Antimicrobial Evaluation : Another research highlighted that certain derivatives effectively inhibited biofilm formation at concentrations lower than those causing hemolysis in erythrocytes .
  • Oxidative Stress Research : A study demonstrated that specific derivatives had strong antioxidant properties, contributing to their potential therapeutic applications .

Q & A

Q. What synthetic methodologies are most effective for preparing benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol derivatives?

The synthesis of structurally related compounds often employs Pd-catalyzed cross-coupling reactions and Claisen-Schmidt condensations. For example:

  • Suzuki-Miyaura Coupling : Use of Pd(OAc)₂ with XPhos ligand in a dioxane/water mixture at 100°C enables efficient aryl-aryl bond formation. Purification via silica gel chromatography yields high-purity products (e.g., 63–86% yields) .
  • Chalcone Intermediates : Claisen-Schmidt condensation between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aldehydes generates chalcone precursors, which are cyclized with phenylhydrazine in ethanol to form pyrazole derivatives .
  • Recrystallization : Final purification using ethanol or methanol ensures high crystallinity, critical for structural validation .

Q. How are benzo[d][1,3]dioxol-5-yl derivatives characterized to confirm structural integrity?

Multimodal spectroscopic and analytical techniques are essential:

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, the methoxy group in 4-methoxyphenyl derivatives appears at δ ~3.8 ppm, while aromatic protons in the benzo[d][1,3]dioxol moiety resonate at δ 6.7–7.1 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns consistent with the core scaffold .
  • Elemental Analysis : Validate empirical formulas (e.g., C% within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of benzo[d][1,3]dioxol-5-yl derivatives?

Structure-Activity Relationship (SAR) Insights :

  • Antimicrobial Activity : Substitution at the 4-position of the phenyl ring significantly impacts efficacy. For example:
    • 4-Methoxyphenyl : Enhances antifungal activity (MIC ≤ 1.56 µg/mL against Candida albicans) .
    • 4-Bromophenyl : Improves antibacterial potency (MIC = 3.12 µg/mL against Staphylococcus aureus) due to increased lipophilicity .
  • Anticonvulsant Activity : Introduction of tert-butyl groups in pyrazole derivatives reduces metabolic degradation, prolonging in vivo efficacy .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Dynamic NMR Analysis : Use variable-temperature NMR to detect conformational exchange in flexible substituents (e.g., dihydroxy groups) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. isoxazole rings) by comparing experimental and simulated diffraction patterns .
  • Comparative MS/MS : Differentiate isomers by analyzing collision-induced dissociation (CID) fragmentation pathways .

Q. How can reaction yields be optimized for complex benzo[d][1,3]dioxol-5-yl derivatives?

  • Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(dppf) to identify optimal catalytic systems for cross-coupling steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol facilitates cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >80% .

Q. What methodologies are used to evaluate nonlinear optical (NLO) properties in benzo[d][1,3]dioxol-5-yl derivatives?

  • Z-Scan Technique : Measure nonlinear refraction (n₂) and absorption (β) using a Nd:YAG laser (532 nm). Pyrazoline derivatives exhibit high third-order susceptibility (χ⁽³⁾ ~10⁻¹² esu) due to π-conjugation .
  • DFT Calculations : Correlate experimental NLO data with HOMO-LUMO gaps and hyperpolarizability values (β₀) computed at the B3LYP/6-311G** level .

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